molecular formula C8H9ClN4O B13786527 4-Chloro-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 90065-72-8

4-Chloro-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B13786527
CAS No.: 90065-72-8
M. Wt: 212.63 g/mol
InChI Key: WEBXQOIHAIDATL-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-d]pyrimidin-2-amine,4-chloro-7-(methoxymethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various enzymes and signaling pathways involved in diseases such as cancer and inflammatory disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-2-amine,4-chloro-7-(methoxymethyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the use of dimethyl malonate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and chlorination to form the desired compound . The overall yield of this process is around 31%, and the procedure is considered operationally simple and practical for large-scale synthesis .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Pyrrolo[2,3-d]pyrimidin-2-amine,4-chloro-7-(methoxymethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group enhances its solubility and bioavailability, making it a valuable compound for drug development .

Properties

CAS No.

90065-72-8

Molecular Formula

C8H9ClN4O

Molecular Weight

212.63 g/mol

IUPAC Name

4-chloro-7-(methoxymethyl)pyrrolo[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C8H9ClN4O/c1-14-4-13-3-2-5-6(9)11-8(10)12-7(5)13/h2-3H,4H2,1H3,(H2,10,11,12)

InChI Key

WEBXQOIHAIDATL-UHFFFAOYSA-N

Canonical SMILES

COCN1C=CC2=C1N=C(N=C2Cl)N

Origin of Product

United States

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